Rubiginosin B

CAS No.:

Cat. No.: VC1857962

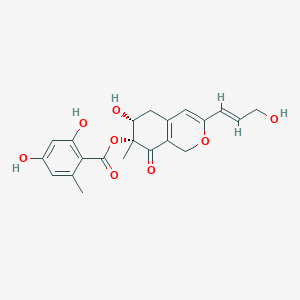

Molecular Formula: C21H22O8

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22O8 |

|---|---|

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | [(6R,7R)-6-hydroxy-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-8-oxo-5,6-dihydro-1H-isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |

| Standard InChI | InChI=1S/C21H22O8/c1-11-6-13(23)9-16(24)18(11)20(27)29-21(2)17(25)8-12-7-14(4-3-5-22)28-10-15(12)19(21)26/h3-4,6-7,9,17,22-25H,5,8,10H2,1-2H3/b4-3+/t17-,21-/m1/s1 |

| Standard InChI Key | ZRJGOGLZGFEQJT-RIEYKTBPSA-N |

| Isomeric SMILES | CC1=CC(=CC(=C1C(=O)O[C@@]2([C@@H](CC3=C(C2=O)COC(=C3)/C=C/CO)O)C)O)O |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2(C(CC3=C(C2=O)COC(=C3)C=CCO)O)C)O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

Rubiginosin B possesses an unusual 6-6-6-4 ring system that has drawn significant interest from synthetic chemists . Its chemical formula is [(6R,7R)-6-hydroxy-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-8-oxo-5,6-dihydro-1H-isochromen-7-yl] with additional molecular components that were partially truncated in the available data .

The compound shares structural similarities with other rubiginosin-type compounds, all containing a pyronoquinone core that serves as the fundamental structural unit for this class of molecules . The stereochemistry of Rubiginosin B plays a crucial role in its biological activity, with specific configurations at carbons 6 and 7 (6R,7R) identified as essential for function.

Biological Sources and Natural Occurrence

Fungal Origins

Rubiginosin B was initially isolated from the stromata (reproductive structures) of the ascomycete fungus Hypoxylon rubiginosum . This fungus produces various azaphilone pigments, including several rubiginosin variants that exhibit diverse biological activities.

Plant Sources

Interestingly, Rubiginosin B has also been identified in plant species, specifically in the genus Rhododendron. It has been isolated from Rhododendron brachypodum, a perennial shrub mainly distributed in Southwestern China , and from Rhododendron rubiginosum . This dual occurrence in both fungi and plants suggests convergent biosynthetic pathways or potential symbiotic relationships that merit further investigation.

Biological Activities

Immunomodulatory Effects

One of the most significant properties of Rubiginosin B is its selective inhibition of regulatory T cell (Treg) differentiation. Recent studies have demonstrated that Rubiginosin B specifically suppresses the de novo differentiation of TGFβ-induced CD4+Foxp3+ regulatory T cells (iTregs) . This selective inhibition has profound implications for immune modulation, particularly in contexts where Treg activity may be detrimental.

Anti-cancer Properties

Rubiginosin B has shown promising anti-tumor activity through its ability to enhance anti-tumor immune responses. By inhibiting Treg cell differentiation, it can overcome the immunosuppressive tumor microenvironment (TME), consequently inhibiting tumor growth in mouse models . The accumulation of CD4+Foxp3+ regulatory T cells in the TME typically dampens anti-tumor immune responses and promotes tumor progression; therefore, Rubiginosin B's ability to suppress Treg differentiation represents a valuable therapeutic strategy .

Cytotoxic Effects

Studies have documented the direct cytotoxic effects of Rubiginosin B against cancer cell lines. The compound exhibits cytotoxicity against:

| Cancer Cell Line | IC50 Value |

|---|---|

| HCT116 (colorectal cancer) | 65.72 μM |

| SK-HEP-1 (liver cancer) | 84.66 μM |

These values indicate moderate cytotoxic activity against these cancer cell types .

Molecular Mechanism of Action

Targeting the Calcineurin-NFAT Pathway

Mechanistic studies have revealed that Rubiginosin B targets calcineurin, a calcium-dependent serine/threonine phosphatase that plays a crucial role in T cell activation and differentiation. By inhibiting calcineurin, Rubiginosin B prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), thereby down-regulating Foxp3 expression .

This mechanism effectively blocks the development of Treg cells, which are known to suppress anti-tumor immune responses. The interaction between Rubiginosin B and calcineurin involves mainly hydrophobic effects and hydrogen bonds, as predicted by molecular docking studies .

Selective Inhibition Profile

A remarkable aspect of Rubiginosin B's activity is its selectivity for inhibiting Treg differentiation without significantly affecting other T helper cell lineages. This selective profile makes it a potentially valuable therapeutic agent with fewer side effects compared to broad-spectrum immunosuppressants .

Structural Relationships with Other Natural Products

Rubiginosin Family Compounds

Rubiginosin B belongs to a larger family of structurally related compounds including:

| Compound | Source | Distinguishing Features |

|---|---|---|

| Rubiginosin A | Hypoxylon rubiginosum | Monomeric, carries an orsellinic acid unit |

| Rubiginosin C | Hypoxylon rubiginosum | Substituted by a linear polyketide moiety |

| Rubiginosin W | Hypoxylon rubiginosum | Substituted by a linear polyketide moiety of different length and substitution pattern |

| Rubiginosin Z | Hypoxylon rubiginosum | Monomeric, carries an orsellinic acid unit |

These compounds share the same pyronoquinone core but differ in their substituents and biological activities .

Related Meroterpenoids

Rubiginosin B shares structural similarities with other meroterpenoids from the Rhododendron genus, such as fastinoid B and rhodonoid B, which also feature complex multi-ring systems . These structural relationships provide valuable insights into the biosynthetic pathways and structure-activity relationships within this class of natural products.

Analytical Methods for Identification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in elucidating the structure of Rubiginosin B . This powerful analytical technique takes advantage of the magnetic properties of certain nuclei and provides detailed information about the chemical environment of individual atoms within the molecule, allowing for precise structural determination.

Other Analytical Techniques

In addition to NMR, other analytical methods employed in the characterization of Rubiginosin B include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for isolation guidance and purity assessment

-

Electronic Circular Dichroism (ECD) for stereochemical analysis

-

Quantum calculations to support structural assignments

These complementary techniques have been essential in confirming the complex structure of Rubiginosin B and its stereochemistry .

Future Research Directions

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of Rubiginosin B and its analogs could lead to the development of more potent and selective compounds with enhanced therapeutic properties. Synthetic modifications of the core structure may yield derivatives with improved pharmacokinetic profiles and increased efficacy.

Expanded Therapeutic Applications

While current research has focused primarily on the immunomodulatory and anti-cancer properties of Rubiginosin B, its potential applications in other therapeutic areas remain largely unexplored. Future studies could investigate its efficacy against fungal infections, inflammatory conditions, and other diseases where immune modulation plays a crucial role.

Clinical Development

The promising results observed in preclinical studies warrant further investigation of Rubiginosin B in more advanced models and potentially clinical trials. Developing effective formulations and delivery systems for this complex natural product will be essential for its successful translation into clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume